molecular formula C7H7ClO B044052 4-Chlorobenzyl alcohol CAS No. 873-76-7

4-Chlorobenzyl alcohol

Cat. No. B044052
CAS RN: 873-76-7
M. Wt: 142.58 g/mol
InChI Key: PTHGDVCPCZKZKR-UHFFFAOYSA-N
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Patent
US05616596

Procedure details

To a suspension of 4-chlorobenzyl alcohol (14.26 g, 100 mmol) in CH2Cl2 (40 mL) at ambient temperature was added added dropwise a solution of PBr3 in CH2Cl2 (1.0M, 32 mL, 32 mmol). The reaction mixture was stirred for 72 hours at ambient temperature and then was poured slowly onto ice. The layers were separated and the organic phase was dried over MgSO4, filtered, and concentrated in vacuo to give 4-chlorobenzyl bromide (19.76 g) as a colorless solid.
Quantity
14.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]O)=[CH:4][CH:3]=1.P(Br)(Br)[Br:11]>C(Cl)Cl>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][Br:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
14.26 g
Type
reactant
Smiles
ClC1=CC=C(CO)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
32 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 72 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was poured slowly onto ice
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC1=CC=C(CBr)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.